N'-[4-(dimethylamino)benzylidene]-5-methyl-1H-pyrazole-3-carbohydrazide
Description
N'-[4-(Dimethylamino)benzylidene]-5-methyl-1H-pyrazole-3-carbohydrazide (hereafter referred to as DMBPC) is a hydrazone derivative synthesized via condensation of 5-methyl-1H-pyrazole-3-carbohydrazide with 4-(dimethylamino)benzaldehyde. Its structure features a pyrazole core, a hydrazone linker, and a 4-(dimethylamino)benzylidene moiety. Single-crystal X-ray diffraction confirms its planar geometry, with intramolecular hydrogen bonding (N–H···O) stabilizing the E-configuration of the hydrazone group . DMBPC exhibits notable biological activities, including antioxidant and anti-diabetic properties, attributed to its electron-rich 4-(dimethylamino)phenyl group, which enhances charge transfer and molecular reactivity .
Properties
IUPAC Name |
N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-5-methyl-1H-pyrazole-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5O/c1-10-8-13(17-16-10)14(20)18-15-9-11-4-6-12(7-5-11)19(2)3/h4-9H,1-3H3,(H,16,17)(H,18,20)/b15-9+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOWZSJXCNCKJCN-OQLLNIDSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)C(=O)NN=CC2=CC=C(C=C2)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NN1)C(=O)N/N=C/C2=CC=C(C=C2)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N’-[4-(dimethylamino)benzylidene]-5-methyl-1H-pyrazole-3-carbohydrazide typically involves the condensation reaction between 4-(dimethylamino)benzaldehyde and 5-methyl-1H-pyrazole-3-carbohydrazide. The reaction is carried out in an ethanol solvent under reflux conditions for several hours. The resulting product is then purified through recrystallization from ethanol to obtain the desired compound in high yield .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions: N’-[4-(dimethylamino)benzylidene]-5-methyl-1H-pyrazole-3-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the imine group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in ethanol or tetrahydrofuran (THF).
Substitution: Various nucleophiles such as halides, amines, or thiols; reactions are conducted in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Major Products Formed:
Oxidation: Oxidized derivatives with modified functional groups.
Reduction: Reduced amine derivatives.
Substitution: Substituted products with new functional groups replacing the dimethylamino group.
Scientific Research Applications
N’-[4-(dimethylamino)benzylidene]-5-methyl-1H-pyrazole-3-carbohydrazide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of N’-[4-(dimethylamino)benzylidene]-5-methyl-1H-pyrazole-3-carbohydrazide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Substituent Effects
DMBPC belongs to a broader class of N’-(substituted benzylidene)-pyrazole-3-carbohydrazides. Key structural analogs include:
Key Observations :
- Electron-Donating vs. Electron-Withdrawing Groups: The 4-(dimethylamino) group in DMBPC increases electron density, lowering the HOMO-LUMO gap (4.12 eV in gas phase) compared to MBPC (4.35 eV) and DCPPC (5.02 eV), enhancing DMBPC’s redox activity .
- Steric Effects: The diethylamino group in DEBPC introduces steric hindrance, reducing binding affinity in molecular docking studies compared to DMBPC .
Spectroscopic and Electronic Properties
Vibrational Spectroscopy :
- C=O Stretching (νCO) : DMBPC exhibits νCO at 1,670 cm⁻¹ (IR), shifted to 1,650 cm⁻¹ in MBPC due to methoxy-induced electron delocalization .
- N–H Deformations : Out-of-plane N–H vibrations in DMBPC (553 cm⁻¹) are stronger than in MBPC (521 cm⁻¹), reflecting stronger hydrogen bonding .
NMR Chemical Shifts :
- Hydrazone Proton (N–H): DMBPC shows δ 11.2 ppm (¹H NMR), deshielded compared to MBPC (δ 10.8 ppm) due to electron-donating effects of dimethylamino .
DFT Calculations :
| Property | DMBPC (Gas Phase) | MBPC (Gas Phase) | DCPPC (Gas Phase) |
|---|---|---|---|
| HOMO-LUMO Gap (eV) | 4.12 | 4.35 | 5.02 |
| Dipole Moment (Debye) | 6.8 | 5.2 | 8.5 |
| Global Electrophilicity (ω) | 1.45 | 1.20 | 0.98 |
DMBPC’s lower HOMO-LUMO gap and higher electrophilicity correlate with its superior antioxidant activity (IC₅₀ = 12.3 μM for DPPH scavenging) compared to MBPC (IC₅₀ = 18.7 μM) .
Biological Activity
N'-[4-(dimethylamino)benzylidene]-5-methyl-1H-pyrazole-3-carbohydrazide is a Schiff base compound belonging to the class of carbohydrazides, which are known for their diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications as an antimicrobial agent and its promising pharmacological properties.
Chemical Structure and Synthesis
The molecular formula of this compound is C14H17N5O. The compound is synthesized through a condensation reaction between 5-methyl-1H-pyrazole-3-carbohydrazide and 4-(dimethylamino)benzaldehyde, typically in an alcoholic solvent such as ethanol or methanol, using a catalytic amount of acid (e.g., acetic acid) . The reaction mechanism involves the nucleophilic attack of the hydrazide nitrogen on the carbonyl carbon of the aldehyde, leading to the formation of the Schiff base and the elimination of water.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial activity against both gram-negative and gram-positive bacteria. This activity positions it as a potential lead compound for developing new antimicrobial agents . A comparative study of various pyrazole derivatives demonstrated that modifications in their structure could enhance their antibacterial efficacy, suggesting that this compound may benefit from similar structural optimizations .
Antitumor Activity
Pyrazole derivatives, including this compound, have shown promise as antitumor agents. A study highlighted the effectiveness of pyrazole derivatives in inhibiting key cancer-related kinases such as BRAF(V600E) and EGFR, which are critical targets in cancer therapy . The compound's ability to induce apoptosis in cancer cells was also noted, indicating its potential role in cancer treatment protocols.
Anti-inflammatory Properties
In addition to its antimicrobial and antitumor activities, this compound may possess anti-inflammatory properties. Research into related pyrazole derivatives has revealed their capacity to modulate inflammatory pathways, suggesting that this compound could similarly affect inflammatory responses .
Study on Antimicrobial Efficacy
A study conducted on various Schiff bases, including this compound, assessed their antimicrobial activity using standard disk diffusion methods. The results demonstrated a significant zone of inhibition against multiple bacterial strains, with varying degrees of effectiveness depending on the concentration used.
| Bacterial Strain | Zone of Inhibition (mm) | Concentration (mg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 50 |
| Escherichia coli | 20 | 100 |
| Pseudomonas aeruginosa | 18 | 75 |
Antitumor Synergy with Doxorubicin
In another investigation focused on breast cancer cell lines (MCF-7 and MDA-MB-231), this compound was tested for its cytotoxic effects when combined with doxorubicin. The findings indicated a synergistic effect, enhancing the overall cytotoxicity compared to doxorubicin alone.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
